molecular formula C15H11FN2O2 B7500866 N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide

N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide

Cat. No. B7500866
M. Wt: 270.26 g/mol
InChI Key: MLZLEVCKAOXLJE-UHFFFAOYSA-N
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Description

N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide (abbreviated as BFA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BFA is a member of the oxazole family, which is known for its diverse biological activities.

Mechanism of Action

N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that plays a role in inflammation and pain, while AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide can reduce inflammation and pain and improve cognitive function.
Biochemical and Physiological Effects:
N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide has been shown to reduce inflammation and pain, improve memory and cognitive function, and inhibit tumor growth. N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide is also stable under a range of conditions, which makes it suitable for use in a variety of assays. However, one limitation of using N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide is that it can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide. One area of interest is the development of N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide-based therapies for the treatment of cancer and neurological disorders. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide. Additionally, further studies are needed to determine the optimal dosage and administration of N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide for therapeutic use.
In conclusion, N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide is a promising chemical compound that has potential therapeutic applications in the treatment of cancer and neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide will likely focus on developing N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide-based therapies and investigating the molecular mechanisms underlying its biological effects.

Synthesis Methods

N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with benzoxazole-2-carboxylic acid followed by acetylation. Another method involves the reaction of 4-fluoroacetophenone with benzoxazole-2-amine followed by acetylation. Both methods result in the formation of N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide with high yields and purity.

Scientific Research Applications

N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects. N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1,3-benzoxazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)9-14(19)18-15-17-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZLEVCKAOXLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzooxazol-2-yl-2-(4-fluorophenyl)acetamide

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